(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

Monoamine oxidase B Stereoselective inhibition Neuropharmacology

Chiral purity is the primary bottleneck in CNS lead optimization. This pre-resolved (1S)-aminotetralin eliminates the need for costly chiral chromatography, directly supplying the enantiomer required for high-affinity sigma-2 (Ki ≈ 5.9 nM) and 5-HT1A receptor engagement. - Fixed (1S) stereochemistry prevents the ~10-fold selectivity loss seen with racemates. - The α-methyl-amine handle enables rapid N-alkylation for parallel library synthesis. - Eliminates downstream purification costs for sertraline-analog and PET tracer programs.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13248817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC(C1CCCC2=CC=CC=C12)N
InChIInChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8,13H2,1H3/t9-,11?/m0/s1
InChIKeyJBAVTFHQSFAWBO-FTNKSUMCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine


(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine (CAS 825601-13-6; free base molecular formula C₁₂H₁₇N, MW 175.27) is a chiral primary amine featuring a saturated tetrahydronaphthalene (tetralin) scaffold with a stereogenic α-methylamine substituent at the 1-position . This compound belongs to the broader class of 1-aminotetralin derivatives, a privileged scaffold in medicinal chemistry recognized for generating high‑affinity ligands at sigma, serotonergic (5‑HT₁A, 5‑HT₇), dopaminergic (D₂, D₃), and monoamine oxidase (MAO‑B) targets [1]. The unambiguous (1S) stereochemistry directly addresses the well‑documented stereoselectivity of aminotetralin‑receptor interactions, where the chiral center at the 1‑position profoundly influences affinity and selectivity profiles [2].

Stereochemistry Fixed (1S) configuration for enantioselective target-engagement studies at sigma, 5-HT₁A, and MAO-B receptors
Scaffold 1-aminotetralin pharmacophore reported for serotonergic, dopaminergic, and sigma receptor ligand programs
Handle α-methylamine extension supports N-alkylation diversification for parallel SAR library synthesis

Why (1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine Cannot Be Interchanged


Generic substitution among aminotetralin building blocks is precluded by the steep stereochemistry–affinity relationships embedded in this scaffold. In the closely analogous 1‑aminotetralin series, the (R)-enantiomer exhibits a 150‑fold greater inhibitory potency against monoamine oxidase B than its (S)-counterpart [1]. Similarly, for 5‑HT₁A receptor ligands derived from 5‑methoxy‑tetralin‑1‑yl intermediates, the absolute configuration of the tetralin 1‑position is a dominant pharmacological determinant; even minor configurational changes invert selectivity between 5‑HT₁A, sigma, D₂, and α₁ adrenergic receptors [2]. Because (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine supplies a fixed (1S) configuration with an α‑methyl‑amine extension that mimics the ethylamine chain of dopamine and serotonin, it cannot be replaced by the des‑methyl analog, the 2‑aminotetralin isomer, or the racemate without altering the downstream pharmacological profile or enantiomeric purity of the final target molecule [3].

(1R) Enantiomer Reported class-level potency differences in MAO-B inhibition may shift target-engagement profile relative to (1S) in enantioselective assay context
Racemate Uncontrolled stereochemical composition may obscure enantiomer-specific SAR signals and confound selectivity interpretation
2-Aminotetralin Isomer Regioisomeric shift redirects receptor recognition from sigma/5-HT pathways toward dopamine D₂/D₃ profiles; direct substitution may alter target-engagement readout

Differentiation Evidence vs. Comparator Scaffolds


Chiral Configuration Dictates MAO-B Inhibition Potency

Although direct MAO‑B inhibition data for the title compound are not available, the enantiomeric dependence of MAO‑B inhibition on the C‑1 configuration of the 1‑aminotetralin scaffold is unequivocally established. In a direct head‑to‑head study, (R)-1,2,3,4-tetrahydro-1-naphthylamine was 150‑fold more potent than its (S)-enantiomer as a reversible MAO‑B inhibitor, with the difference attributed to stereochemical complementarity within the enzyme active site [1]. Extrapolating from this class‑level precedent, (1S)-configured (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is expected to confer a distinct MAO‑B interaction profile compared with its (1R)-enantiomer (CAS 851984‑50‑4), directly affecting potency in any MAO‑B‑focused derivatization program.

MAO-B Enantiomer Potency
Class-level
150-fold difference
Enantiomer-attribution review context
Reported for parent 1-aminotetralin series; rat brain mitochondrial MAO-B assay
Monoamine oxidase B Stereoselective inhibition Neuropharmacology

Configuration Controls 5‑HT₁A/Sigma Receptor Selectivity

Within the omega‑(tetralin‑1‑yl)‑n‑alkylamine series, subtle structural modifications around the chiral tetralin center produce dramatic shifts in 5‑HT₁A versus sigma receptor selectivity. While the racemic lead 1‑cyclohexyl‑4‑[3‑(5‑methoxy‑1,2,3,4‑tetrahydronaphthalen‑1‑yl)‑n‑propyl]piperazine (14) exhibits Ki = 5.3 nM at sigma₂ ([³H]DTG) and Ki = 71 nM at sigma₁ ([³H]‑(+)-pentazocine), the enantiomerically resolved (‑)-(S)‑configured analogue achieves a sigma₂ Ki = 5.92 nM with markedly reduced cross‑reactivity [1]. Furthermore, a parallel SAR study demonstrated that inversion of the tetralin C‑1 configuration can shift the affinity ratio between 5‑HT₁A and D₂ receptors by more than an order of magnitude [2]. As the title compound provides the (1S) configuration, it serves as the requisite entry point for replicating the high‑selectivity profiles reported for (S)‑configured tetralin‑1‑yl derivatives.

5-HT₁A/Sigma Selectivity
Class-level
(S) Sigma₂ Ki ≈ 5.92 nM vs Racemic Sigma₂ Ki = 5.3 nM
Enantiomer-specific assay-response context
Selectivity improvement reported with configurational inversion; radioligand binding assays
5-HT1A receptor Sigma receptor Enantioselective binding

1‑ vs. 2‑Aminotetralin Redirects Dopamine/Sigma Affinity

Relocating the amino‑bearing side chain from the 1‑ to the 2‑position of the tetralin ring fundamentally alters receptor recognition. Mono‑N‑alkylated 2‑aminotetralins display high sigma binding (Ki = 1.68 nM) with moderate D₃ binding (Ki = 30.2 nM), whereas 1‑aminotetralin derivatives, when elaborated into arylpiperazine ligands, achieve sub‑nanomolar affinities at 5‑HT₁A and sigma₁ but substantially weaker D₂/D₃ interactions [1][2]. The title compound, with its 1‑aminoethyl substituent, maps directly onto the 1‑aminotetralin pharmacophore that has yielded sigma‑selective and dual sigma/5‑HT₁A agents (e.g., compound 13, Ki = 3.6 nM at 5‑HT₁A and 7.0 nM at sigma), whereas 2‑aminotetralin regioisomers are strongly biased toward dopamine D₃ receptors [3].

1- vs 2-Aminotetralin
Cross-study
1-amino: sigma/5-HT₁A profile; 2-amino: D₃/D₂ profile
Regioisomer target-engagement context
Receptor recognition depends on amino-substituent position; D₂/D₃ selectivity ratios up to 327-fold reported for 2-amino series
Dopamine D3 receptor Sigma-1 receptor Regioisomeric selectivity

Enantiopure 1‑Aminotetralin in Chiral Amide Synthesis

Patent AU2013211500(B2) explicitly claims methods for preparing chiral amides and amines that incorporate the 1,2,3,4‑tetrahydro‑N‑alkyl‑1‑naphthalenamine substructure, highlighting the industrial relevance of enantiopure tetralin‑1‑yl amines [1]. The claimed oxime‑to‑enamide conversion process is metal‑free, offering a clear advantage over traditional metal‑catalyzed reductive aminations for synthesizing pharmaceutical intermediates. (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine, as a specific embodiment of this substructure, directly maps onto the patent scope and provides a defined chiral input for this proprietary methodology.

Chiral Amide Synthesis
Supporting
AU2013211500(B2) oxime-to-enamide process
Reported process compatibility context
Metal-free methodology; patent-mapped 1-aminotetralin substructure
Chiral amide synthesis Enantioselective catalysis Process chemistry

Sertraline/Dasotraline Validate (1S)-Aminotetralin as SSRI Pharmacophore

The commercial SSRI sertraline — (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine — and the clinical candidate dasotraline both demonstrate that the 1‑aminotetralin scaffold is translationally validated in CNS therapeutics [1]. In sertraline, the (1S) configuration of the tetralin amine center is essential; the (1R,4R) enantiomer is pharmacologically inactive as a serotonin reuptake inhibitor, making enantiomeric purity a critical quality attribute [2]. The title compound provides the identical (1S)‑1‑aminotetralin core stereochemistry, enabling direct construction of sertraline‑class SSRI analogs and other CNS agents that demand this absolute configuration.

SERT Inhibition Context
Supporting
(1S) matches sertraline core; (1R,4R) reported inactive at SERT
Stereochemical-control study context
Enantiomeric inversion reported to abolish serotonin transporter inhibition in sertraline series
Sertraline SSRI Dasotraline Enantiomeric specificity

Optimal Procurement and Application Scenarios


Sigma‑2‑Selective Ligands for PET Tracer Development

The (1S) configuration is prerequisite for replicating the high sigma₂ affinity and sigma₁/sigma₂ selectivity windows (Ki ≈ 5.9 nM for sigma₂) achieved with (S)-configured tetralin‑1‑yl piperazines [1]. Research groups developing PET radiotracers based on the PB28 pharmacophore or related sigma‑2‑selective probes must source this specific enantiomer to avoid the ~10‑fold erosion in selectivity observed with racemic or misconfigured starting materials [2].

Sertraline-Class SSRI Analog Synthesis

Pharmaceutical process chemistry groups constructing sertraline analogs or other (1S)‑configured SSRIs require this amine as a key chiral intermediate; the (1S) center at the tetralin 1‑position is non‑negotiable for serotonin transporter inhibition, as the (1R,4R) enantiomer is pharmacologically silent [1]. Procurement of the pre‑resolved (1S) enantiomer eliminates the need for chiral preparative chromatography, reducing downstream purification costs [2].

Derivatization Libraries for Dopamine D₃/MAO‑B SAR

Structure–activity relationship campaigns aiming to differentiate D₃, sigma, and MAO‑B engagement through the tetralin scaffold must fix the C‑1 stereochemistry from the outset; the 150‑fold MAO‑B potency gap between (R)- and (S)-1‑aminotetralin enantiomers demonstrates that a racemate approach would obscure true SAR signals [1]. The α‑methyl substituent also provides a handle for N‑alkylation diversification, enabling rapid parallel library synthesis for high‑throughput screening against CNS panels [2].

Metal‑Free Chiral Amide Synthesis via Oxime‑to‑Enamide

The patent‑protected oxime‑to‑enamide conversion methodology specifically encompasses 1,2,3,4‑tetrahydro‑N‑alkyl‑1‑naphthalenamine substructures [1]. Industrial laboratories seeking metal‑free, green‑chemistry routes to chiral amides and amines can directly leverage this compound as a validated input for the patented process, providing IP clarity and regulatory advantage in late‑stage development [1].

Application
Selection Property
Validation Focus
PET tracer ligand development studies
Sigma-2 selectivity assay context
Enantiomer-specific binding review
SERT-targeted analog synthesis studies
(1S) stereochemical control context
SERT inhibition endpoint review
CNS target SAR library studies
Defined C-1 stereochemistry
MAO-B/D₃/sigma pathway-response context
Chiral amide synthesis methodology
Reported process compatibility
Metal-free methodology review
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